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2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine

Catalog No.
S12573615
CAS No.
M.F
C13H11Cl2NO
M. Wt
268.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanami...

Product Name

2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine

IUPAC Name

2-[5-(2,5-dichlorophenyl)furan-2-yl]cyclopropan-1-amine

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

InChI

InChI=1S/C13H11Cl2NO/c14-7-1-2-10(15)8(5-7)12-3-4-13(17-12)9-6-11(9)16/h1-5,9,11H,6,16H2

InChI Key

IRCAGZBVTLTZJK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine is a chemical compound with the IUPAC name 2-[5-(2,5-dichlorophenyl)furan-2-yl]cyclopropan-1-amine. It has a molecular formula of C13_{13}H11_{11}Cl2_2N O and a molecular weight of 268.13 g/mol. The compound features a cyclopropanamine structure, which is characterized by a cyclopropane ring attached to an amine group, along with a furan ring substituted with a dichlorophenyl group. This unique structural arrangement contributes to its potential biological activity and applications in various fields.

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution, facilitating further functionalization.
  • Cyclization Reactions: The furan ring may participate in cyclization reactions under specific conditions, leading to the formation of more complex structures.

These reactions are essential for the synthesis of derivatives and analogs that may exhibit enhanced properties or activities.

The synthesis of 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine can be achieved through several synthetic routes:

  • Furan Synthesis: The furan ring can be synthesized from appropriate precursors through cyclodehydration reactions.
  • Cyclopropanation: The cyclopropane moiety can be introduced via cyclopropanation reactions using reagents such as diazomethane or metal-catalyzed methods.
  • Amine Formation: The final step involves converting an appropriate precursor into the amine form through reduction or substitution reactions.

These methods allow for the efficient production of the compound while enabling the introduction of various substituents to modify its properties.

The potential applications of 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine span several fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug development, particularly in treating mood disorders or cancer.
  • Chemical Research: As a versatile intermediate, it may serve as a building block in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Its potential biological activity could be explored in developing agrochemicals aimed at pest control or plant growth regulation.

Interaction studies involving 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine are crucial for understanding its pharmacological profile. These studies typically focus on:

  • Receptor Binding Assays: Evaluating how the compound interacts with specific receptors (e.g., serotonin receptors).
  • Enzyme Inhibition Studies: Investigating its ability to inhibit enzymes involved in metabolic pathways relevant to disease states.
  • Cellular Assays: Assessing cytotoxicity and cellular uptake to determine its therapeutic index and bioavailability.

Such studies provide insights into the compound's efficacy and safety profile.

Several compounds share structural similarities with 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine. Here are some notable examples:

Compound NameStructureUnique Features
2-(4-Chlorophenyl)-cyclopropanamineContains a chlorophenyl group insteadMay exhibit different receptor affinity
3-(Furfuryl)-cyclopropanamineContains a furfuryl substituentPotentially different pharmacological effects
1-(Dichlorophenyl)-cyclopropanamineSimilar dichlorophenyl structureFocus on neuroactive properties

These compounds highlight the diversity within this class of chemicals while emphasizing the unique combination of furan and cyclopropane structures present in 2-(5-(2,5-Dichlorophenyl)furan-2-yl)cyclopropanamine.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

267.0217694 g/mol

Monoisotopic Mass

267.0217694 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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